
(2',6'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is an organic compound with the molecular formula C14H8Cl2FN It is a derivative of biphenyl, where the biphenyl core is substituted with chlorine and fluorine atoms, as well as an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Halogenation: The biphenyl core is halogenated using chlorine and fluorine sources under controlled conditions to introduce the 2’,6’-dichloro and 4-fluoro substituents.
Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction, often using a suitable nitrile source such as acetonitrile itself or a nitrile-containing reagent.
Industrial Production Methods
Industrial production of (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile may involve large-scale halogenation and nitrile introduction processes, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like primary amines.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
科学研究应用
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use and the specific molecular targets involved.
相似化合物的比较
Similar Compounds
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol: A similar compound with a methanol group instead of an acetonitrile group.
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetic acid: Another related compound with an acetic acid group.
Uniqueness
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the nitrile functionality is required.
属性
分子式 |
C14H8Cl2FN |
|---|---|
分子量 |
280.1 g/mol |
IUPAC 名称 |
2-[5-(2,6-dichlorophenyl)-2-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-11-2-1-3-12(16)14(11)10-4-5-13(17)9(8-10)6-7-18/h1-5,8H,6H2 |
InChI 键 |
WDHHNJZYEVMENO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2)F)CC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


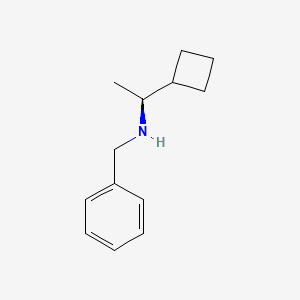
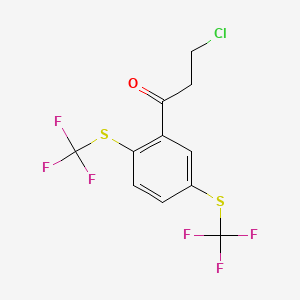
![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)

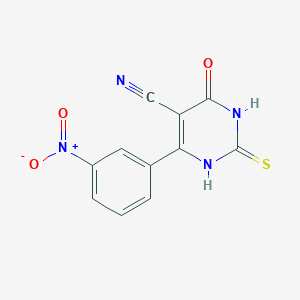
![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)
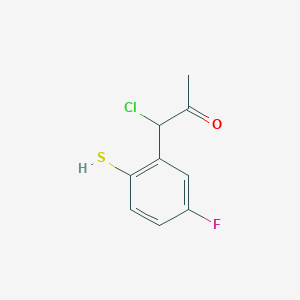

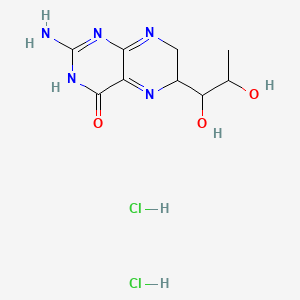

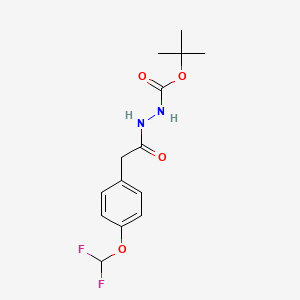
![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)

